molecular formula C21H20N4O2S2 B2847059 N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 954040-31-4

N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2847059
CAS No.: 954040-31-4
M. Wt: 424.54
InChI Key: ZYIXBIWQMXKTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a thiophene ring and substituted with a mesityl (2,4,6-trimethylphenyl) acetamide group. Its structure combines electron-rich aromatic systems (thiophene, mesityl) with a bicyclic scaffold, making it a candidate for diverse biological interactions, particularly in kinase inhibition or anticancer applications .

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-11-8-12(2)17(13(3)9-11)23-16(26)10-25-21(27)19-20(29-14(4)22-19)18(24-25)15-6-5-7-28-15/h5-9H,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIXBIWQMXKTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Synthesis Method Purity/Retention Time (HPLC) Potential Biological Activity
N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (Target) Thiazolo[4,5-d]pyridazine Mesityl acetamide, thiophen-2-yl Not explicitly described (see Notes) Not reported Hypothesized kinase inhibition
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazine 4-Chlorophenyl acetamide, thiophen-2-yl Alkylation of thiopyrimidines Not reported Anticancer (structural analog)
5-methyl-2-(4-morpholinyl)thiazolo[4,5-d]pyrimidin-7(4H)-one (Compound 18, ) Thiazolo[4,5-d]pyrimidinone Morpholinyl, methyl Microwave-assisted condensation Not reported PI3K-beta inhibition
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propylpyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) Pyrimido[4,5-d][1,3]oxazin Propyl, methoxy-piperazinylphenyl, acrylamide Silica gel chromatography 99.34% (9.37 min retention) Kinase inhibition (high purity)

Substituent-Driven Differences

  • Mesityl vs. Chlorophenyl/Other Aromatic Groups : The mesityl group in the target compound enhances steric bulk and lipophilicity compared to the 4-chlorophenyl group in its closest analog (). This may improve membrane permeability but reduce solubility .
  • Thiophen-2-yl vs.

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